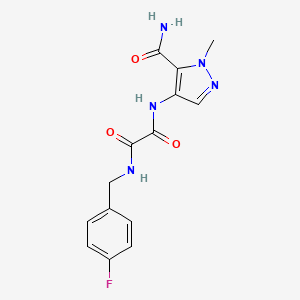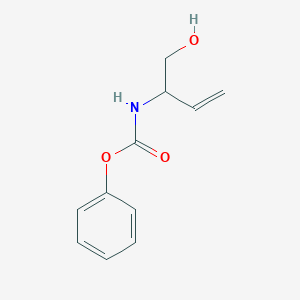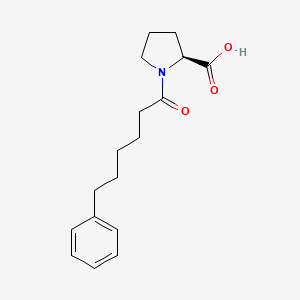
1-(6-Phenylhexanoyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenylhexanoyl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a hexanoyl chain, which is further linked to the amino acid L-proline. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylhexanoyl)-L-proline typically involves the acylation of L-proline with 6-phenylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Phenylhexanoyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylhexanoic acid derivatives.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to form alcohol derivatives.
Substitution: The proline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include phenylhexanoic acid derivatives, alcohol derivatives, and various substituted proline compounds
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its potential biological activities, including its role as a modulator of enzyme activity and its interactions with biological membranes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in the production of specialty chemicals and materials with specific functional attributes.
Mecanismo De Acción
The mechanism of action of 1-(6-Phenylhexanoyl)-L-proline involves its interaction with specific molecular targets and pathways. The phenyl group and the proline moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(6-Phenylhexanoyl)-L-proline can be compared with other similar compounds, such as:
N-(6-Phenylhexanoyl)glycine: This compound has a similar structure but with glycine instead of proline. It exhibits different biological activities and physicochemical properties.
6-Phenylhexanoic acid: Lacking the proline moiety, this compound has different reactivity and applications.
Phenylalanine derivatives: Compounds with phenylalanine instead of proline can have distinct biological activities and uses.
Propiedades
Número CAS |
921757-21-3 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(2S)-1-(6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c19-16(18-13-7-11-15(18)17(20)21)12-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,20,21)/t15-/m0/s1 |
Clave InChI |
ZIJHQNQYFKRGRW-HNNXBMFYSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
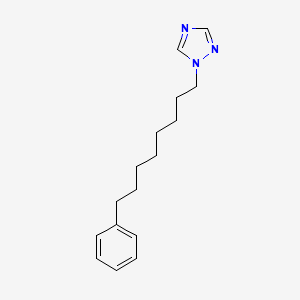

![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)
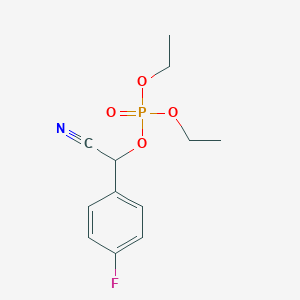
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
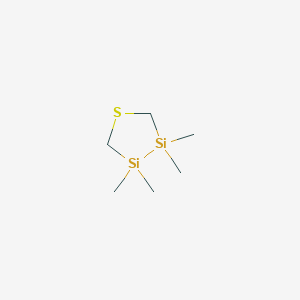
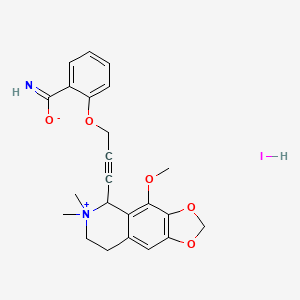
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
